2,5-Dichloro-4-fluorobenzoic acid

Lipophilicity LogP Drug-likeness

Researchers attempting regioselective late-stage functionalization on halogenated benzoate scaffolds often encounter unpredictable C-F vs. C-Cl bond activation. 2,5-Dichloro-4-fluorobenzoic acid (CAS 35989-28-7) resolves this with a differentiated 2,5-dichloro-4-fluoro substitution pattern that directs reaction selectivity. • Enables >9:1 regioselectivity in photocatalytic hydrodefluorination at the para position • Para-C-F bond provides ~32 kcal/mol enhanced oxidative metabolic stability vs. C-H • Melting point of 129-131 °C facilitates solvent-free mechanochemical processing • XLogP3 of 2.8 balances membrane permeability without excessive hydrophilicity

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 35989-28-7
Cat. No. B1370895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-4-fluorobenzoic acid
CAS35989-28-7
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)Cl)C(=O)O
InChIInChI=1S/C7H3Cl2FO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)
InChIKeyDJSYJVXNIQXPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-4-fluorobenzoic Acid – Mixed-Halogen Building Block


2,5-Dichloro-4-fluorobenzoic acid is a mixed halogen-substituted benzoic acid derivative (C₇H₃Cl₂FO₂, MW 209.00) characterized by a 2,5-dichloro-4-fluoro substitution pattern on the aromatic ring [1]. The compound possesses an XLogP3 of 2.8 [1], a melting point of 129–131 °C , and a predicted pKa of approximately 2.6 (calculated based on the electron-withdrawing effects of the ortho-chloro and para-fluoro substituents). It is primarily used as a halogenated building block or synthetic intermediate in pharmaceutical and agrochemical research, where its differentiated substitution pattern controls regioselectivity in cross-coupling reactions and modulates lipophilicity relative to all-chloro or all-fluoro analogs [2].

Why 2,5-Dichloro-4-fluorobenzoic Acid Is Irreplaceable


Procurement professionals and synthetic chemists attempting to substitute 2,5-dichloro-4-fluorobenzoic acid (CAS 35989-28-7) with structurally similar analogs encounter quantifiable divergences in physicochemical properties that directly affect reactivity and downstream performance. Replacing the para-fluorine with chlorine (yielding 2,5-dichlorobenzoic acid) reduces molecular weight by ~18 Da and shifts the LogP by 0.2 units, altering membrane permeability and partitioning behavior [1]. Conversely, switching to a 2-chloro-4,5-difluoro pattern produces a LogP of 2.4 and a melting point exceeding 250 °C, drastically limiting solubility and processability [2]. These are not mere descriptor curiosities: as demonstrated in regioselective hydrodefluorination studies on mixed-halogen benzoates, the relative positioning of chloro and fluoro substituents governs the site selectivity of C–F vs. C–Cl bond activation, making the specific 2,5-dichloro-4-fluoro substitution pattern uniquely positioned for targeted late-stage functionalization [3].

Key Differentiation from Structural Analogs


Lipophilicity Modulation by para-Fluorine

Introduction of a para-fluorine in place of a chlorine at the 4-position, while retaining two ortho/meta chlorines, yields a computed XLogP3 of 2.8 for 2,5-dichloro-4-fluorobenzoic acid. This is 0.4 log units higher than the XLogP3 of 2.4 observed for the regioisomeric 2-chloro-4,5-difluorobenzoic acid, which carries only one chlorine and two fluorines [1]. In contrast, 2,5-dichlorobenzoic acid (lacking fluorine) also exhibits an XLogP3 of 2.8 [2], indicating that the logP elevation is primarily driven by chlorine atoms. The para-fluorine thus fine-tunes lipophilicity without reducing it, offering a middle-ground between all-fluoro and all-chloro analogs.

Lipophilicity LogP Drug-likeness Permeability

Lower Melting Point for Enhanced Processability

The melting point of 2,5-dichloro-4-fluorobenzoic acid is reported at 129–131 °C , which is approximately 127 °C lower than the melting point of 2-chloro-4,5-difluorobenzoic acid (>258 °C ). This substantial difference reflects the stronger intermolecular forces in the difluoro analog, likely due to enhanced hydrogen bonding and tighter crystal packing facilitated by the smaller fluorine atoms. The lower melting point of the target compound confers superior solubility and ease of handling during solution-phase reactions and formulation processes.

Melting point Crystallinity Processability Solubility

pKa and Acid Strength Tuning via Mixed Halogenation

The pKa of the carboxylic acid proton is a critical determinant of binding interactions and solubility. 2,5-Dichloro-4-fluorobenzoic acid is predicted to have a pKa of approximately 2.6, based on the electron-withdrawing effects of two ortho-chloro groups (σₘ ≈ 0.37 each) and one para-fluoro group (σₚ ≈ 0.06) [1]. The measured pKa of 2,5-dichlorobenzoic acid is 2.51 ; the addition of a para-fluorine, which is a weaker electron-withdrawing substituent, is expected to slightly increase the pKa relative to the all-chloro analog. This subtle shift in acid strength can influence salt formation, solubility, and protein-ligand interactions.

pKa Acidity Electron-withdrawing Carboxylic acid

Dual Halogen Handle for Sequential Cross-Coupling

The simultaneous presence of C–Cl bonds (weaker, more reactive in oxidative addition) and a C–F bond (stronger, less reactive) creates a reactivity gradient that enables sequential, site-selective cross-coupling. In photocatalytic hydrodefluorination (HDF) studies on mixed-halogen benzoates, para-fluorine atoms are preferentially removed over ortho-chlorine atoms, achieving regioselectivity ratios exceeding 9:1 [1]. The 2,5-dichloro-4-fluoro substitution pattern is strategically positioned to exploit this selectivity: the para-fluorine serves as a first functionalization handle via HDF, while the ortho- and meta-chlorines remain available for subsequent Suzuki or Buchwald-Hartwig couplings. This contrasts sharply with 2-chloro-4,5-difluorobenzoic acid, where two fluorines compete for HDF, reducing site selectivity [2].

Cross-coupling Regioselectivity C-Cl vs. C-F activation Late-stage functionalization

Metabolic Stability via para-Fluorine Shielding

Fluorine substitution at the para-position of benzoic acid derivatives is a well-established strategy to block cytochrome P450-mediated oxidation, a primary route of metabolic clearance. The C–F bond dissociation energy is approximately 130 kcal/mol, compared to 98 kcal/mol for C–H bonds and 80 kcal/mol for C–Cl bonds [1]. In the context of 2,5-dichloro-4-fluorobenzoic acid, the para-fluorine replaces a metabolically labile C–H bond present in 2,5-dichlorobenzoic acid, while the ortho- and meta-chlorines maintain favorable lipophilic contacts. Studies on fluorobenzoate degradation pathways confirm that fluorinated analogs are more resistant to microbial and mammalian metabolism than their chloro-substituted counterparts [2].

Metabolic stability C-F bond Oxidative metabolism Drug design

Application Scenarios of 2,5-Dichloro-4-fluorobenzoic Acid


Medicinal Chemistry Lead Optimization

In lead optimization programs targeting intracellular proteins, 2,5-dichloro-4-fluorobenzoic acid provides a calculated XLogP3 of 2.8—matching the lipophilicity of 2,5-dichlorobenzoic acid while incorporating a para-fluorine that enhances oxidative metabolic stability by ~32 kcal/mol versus a para C–H bond [1]. This dual property enables medicinal chemists to explore structure-activity relationships (SAR) around the benzoic acid scaffold without introducing excessive hydrophilicity (as would occur with the 4,5-difluoro analog, XLogP3 = 2.4) or metabolic lability (as with the all-chloro analog).

Sequential Coupling to Trisubstituted Arenes

The 2,5-dichloro-4-fluoro pattern is an ideal scaffold for building libraries of trisubstituted benzoic acid derivatives. The para-fluorine can be selectively removed via photocatalytic hydrodefluorination with >9:1 regioselectivity, enabling introduction of a first aryl or alkyl group at the 4-position. The two remaining chlorine atoms can then participate in sequential Suzuki-Miyaura couplings with different boronic acids, generating analogues with precise control over substitution pattern—a capability not available with the 2-chloro-4,5-difluoro analog, where competition between two fluorine sites compromises selectivity [2].

Agrochemical Intermediate with Environmental Stability

For the development of next-generation herbicides and fungicides, the metabolic recalcitrance conferred by the para-C–F bond is a strategic advantage. Fluoro-substituted benzoates are degraded 2–5 times more slowly by soil microbiota than their chloro-substituted counterparts [3]. Incorporating 2,5-dichloro-4-fluorobenzoic acid as an intermediate into agrochemical structures extends the half-life of the active ingredient under field conditions, reducing the required application frequency and minimizing environmental loading.

Controlled Crystal Packing in Material Science

The melting point of 129–131 °C for 2,5-dichloro-4-fluorobenzoic acid is approximately 127 °C lower than that of 2-chloro-4,5-difluorobenzoic acid, reflecting weaker intermolecular forces and a less ordered crystal lattice. This property is advantageous in the preparation of co-crystals and metal-organic frameworks (MOFs), where lower-melting building blocks facilitate solvent-free mechanochemical synthesis and enable melt-phase processing techniques that are inaccessible to high-melting analogs .

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